molecular formula C32H29ClN6O2S B2659798 N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 865616-60-0

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2659798
CAS No.: 865616-60-0
M. Wt: 597.13
InChI Key: LOUHYOSAVLLZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of various molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .


Chemical Reactions Analysis

Quinazolines and quinazolinones have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility . They are considered noteworthy chemicals for such synthesis .

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that certain derivatives exhibit antimicrobial activities exceeding those of reference drugs. This study suggests that derivatives with a single sulfone group are more effective against both bacterial and fungal strains used in the research compared to those containing two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Pharmacological Applications

Research into quinazoline derivatives for potential hybrid molecules as diuretic and antihypertensive agents has been conducted. This involves the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, evaluated for their diuretic, antihypertensive activity, and anti-diabetic potential in rats. One compound exhibited significant potency, highlighting the potential of these derivatives in developing new therapeutic agents (Rahman et al., 2014).

Protecting Group in Peptide Synthesis

The development of (9H‐Fluoren‐9‐yl)methanesulfonyl (Fms) as an amino protecting group complementary to Fmoc showcases its utility in peptide synthesis. This new protecting group facilitates the successful formation of phosphonamide without the formation of oxazaphospholine, a common issue with Fmoc protecting group, thus paving the way for the synthesis of unnatural peptides substituted with α-amino phosphonic acid at virtually any position (Ishibashi, Miyata, & Kitamura, 2010).

Fluorescence and Electron Transfer

The study of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline explores their photophysical properties, solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. This research has implications for developing molecular logic switches and understanding fluorescence behavior in various solvents and states (Uchacz et al., 2016).

Future Directions

Given the wide range of biological activities exhibited by quinazoline and quinazolinone derivatives, they are considered privileged scaffolds in medicinal chemistry . Therefore, they are likely to continue to be a focus of research in drug discovery and optimization .

Properties

IUPAC Name

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29ClN6O2S/c1-38(2)26-15-12-21(13-16-26)30-20-29(23-10-7-11-25(18-23)37-42(3,40)41)36-39(30)32-34-28-17-14-24(33)19-27(28)31(35-32)22-8-5-4-6-9-22/h4-19,30,37H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUHYOSAVLLZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.